molecular formula C34H29FN4O3 B11484042 1-(2-fluorobenzyl)-3'-[4-(piperidin-1-ylcarbonyl)phenyl]-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

1-(2-fluorobenzyl)-3'-[4-(piperidin-1-ylcarbonyl)phenyl]-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11484042
M. Wt: 560.6 g/mol
InChI Key: HXBDVNWQDSMNPD-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHYL]-3’-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage between two cyclic structures, which often imparts interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-3’-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE typically involves multiple steps, including:

    Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

    Spiro linkage formation: This step involves the formation of the spiro linkage between the indole and quinazoline rings, often through cyclization reactions.

    Introduction of functional groups: The fluorophenyl and piperidine-carbonyl groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-FLUOROPHENYL)METHYL]-3’-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: As an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-3’-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Affecting cellular processes: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,2’-quinazoline] derivatives: These compounds share the spiro linkage and similar core structure.

    Fluorophenyl derivatives: Compounds with a fluorophenyl group.

    Piperidine-carbonyl derivatives: Compounds with a piperidine-carbonyl group.

Uniqueness

1-[(2-FLUOROPHENYL)METHYL]-3’-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE is unique due to its specific combination of functional groups and spiro linkage, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C34H29FN4O3

Molecular Weight

560.6 g/mol

IUPAC Name

1'-[(2-fluorophenyl)methyl]-3-[4-(piperidine-1-carbonyl)phenyl]spiro[1H-quinazoline-2,3'-indole]-2',4-dione

InChI

InChI=1S/C34H29FN4O3/c35-28-13-5-2-10-24(28)22-38-30-15-7-4-12-27(30)34(33(38)42)36-29-14-6-3-11-26(29)32(41)39(34)25-18-16-23(17-19-25)31(40)37-20-8-1-9-21-37/h2-7,10-19,36H,1,8-9,20-22H2

InChI Key

HXBDVNWQDSMNPD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC35C6=CC=CC=C6N(C5=O)CC7=CC=CC=C7F

Origin of Product

United States

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